molecular formula C15H10IN3O2 B6045564 N'-(5-iodo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

N'-(5-iodo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

Cat. No.: B6045564
M. Wt: 391.16 g/mol
InChI Key: KMHQFDRJNMTSDR-UHFFFAOYSA-N
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Description

N’-(5-iodo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-iodo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide typically involves the condensation of 5-iodo-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with benzohydrazide. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-(5-iodo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(5-iodo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The iodine atom in the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the indole ring .

Scientific Research Applications

N’-(5-iodo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound has been studied for its potential anticancer properties.

    Biological Studies: Indole derivatives, including this compound, are investigated for their antimicrobial, antiviral, and anti-inflammatory activities.

    Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions involving indole derivatives.

Mechanism of Action

The mechanism of action of N’-(5-iodo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide involves its interaction with cellular targets, leading to apoptosis in cancer cells. The compound induces apoptosis through mitochondrial membrane potential disruption, DNA fragmentation, and activation of caspases . These pathways collectively contribute to its cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide: Lacks the iodine atom, which may affect its biological activity.

    N’-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide: Contains a chlorine atom instead of iodine, potentially altering its reactivity and biological properties.

Uniqueness

N’-(5-iodo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is unique due to the presence of the iodine atom, which can influence its electronic properties and reactivity. This structural feature may enhance its biological activity compared to similar compounds .

Properties

IUPAC Name

N-[(2-hydroxy-5-iodo-1H-indol-3-yl)imino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10IN3O2/c16-10-6-7-12-11(8-10)13(15(21)17-12)18-19-14(20)9-4-2-1-3-5-9/h1-8,17,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHQFDRJNMTSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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